2-Amino-3-bromo-4-fluorophenol
Overview
Description
2-Amino-3-bromo-4-fluorophenol is an organic compound characterized by the presence of an amino group, a bromo group, and a fluoro group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-bromo-4-fluorophenol typically involves the bromination and fluorination of phenol derivatives. One common method is the diazotization of 3-bromo-4-fluorophenol followed by the reduction of the diazonium salt to introduce the amino group.
Industrial Production Methods: In an industrial setting, the compound can be produced through continuous flow processes that allow for precise control over reaction conditions, ensuring high purity and yield. These methods often involve the use of catalysts and controlled temperatures to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-bromo-4-fluorophenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, under specific conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield quinones or other oxidized phenolic derivatives.
Reduction: Reduction reactions can produce aminophenols or other reduced phenolic compounds.
Substitution: Substitution reactions can lead to the formation of various substituted phenols or amines.
Scientific Research Applications
2-Amino-3-bromo-4-fluorophenol has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biological assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-3-bromo-4-fluorophenol exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
2-Amino-3-bromo-4-fluorophenol is similar to other halogenated phenols, such as 2-Amino-4-fluorophenol and 3-Fluoro-4-bromophenol. its unique combination of amino, bromo, and fluoro groups gives it distinct chemical properties and reactivity compared to these compounds. The presence of multiple substituents on the phenol ring can influence its biological activity and industrial applications.
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Properties
IUPAC Name |
2-amino-3-bromo-4-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-5-3(8)1-2-4(10)6(5)9/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITPHKAXJGUNPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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